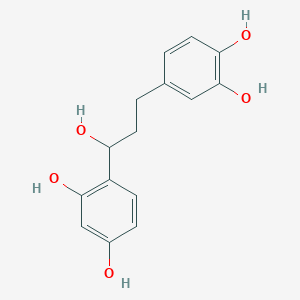
1-(2,4-Dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This would typically include the compound’s systematic name, any common names, its molecular formula, and its role or significance in a biological, chemical, or industrial context.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the type of reaction, the conditions under which the reaction is carried out, and the yield of the product.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its atomic arrangement, bond lengths and angles, and any notable structural features. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the structure.Chemical Reactions Analysis
This would involve a study of the reactions that the compound undergoes, including the reactants, products, and conditions of the reaction. The mechanism of the reaction might also be discussed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Chemical Characterization and Synthesis
- Propterol B Identification : Propterol B, extracted from Pterocarpus marsupium, is identified as 1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)propan-2-ol (Mathew & Rao, 1984).
- Synthesis and Molecular Studies : A related compound, 3-(3,4-dihydroxyphenyl)-1-phenyl-3-(phenylamino)propan-1-one, was synthesized and characterized, providing insights into chemical reactivity and potential biological properties (Rajamani et al., 2020).
Biological Activities
- Antimicrobial and Antioxidant Properties : A study on (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, similar in structure, demonstrated antimicrobial and antioxidant activities (Čižmáriková et al., 2020).
- Cardioselectivity in Beta-blockers : Research on related compounds, 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols, revealed insights into cardioselectivity for beta-adrenoceptor blocking agents (Rzeszotarski et al., 1979).
Potential Therapeutic Applications
- Anti-inflammatory Activities : New phenolic compounds from Eucommia ulmoides leaves, including similar compounds, displayed anti-inflammatory activities (Ren et al., 2021).
- Lymphotropic Prodrug of L-Dopa : A glyceride derivative, structurally related to the compound, was synthesized as a prodrug for Parkinson's disease treatment (Garzon-Aburbeh et al., 1986).
Miscellaneous Applications
- Toxicity Assessment in Biomarkers : Triazoanilines derived from similar compounds were evaluated for toxicity, indicating potential as safe fluorescent markers in biodiesel quality monitoring (Pelizaro et al., 2019).
Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound, including its toxicity, flammability, and environmental impact.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties or activities.
properties
CAS RN |
108549-46-8 |
|---|---|
Product Name |
1-(2,4-Dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)propan-2-ol |
Molecular Formula |
C15H16O5 |
Molecular Weight |
276.28 g/mol |
IUPAC Name |
4-[3-(2,4-dihydroxyphenyl)-3-hydroxypropyl]benzene-1,2-diol |
InChI |
InChI=1S/C15H16O5/c16-10-3-4-11(14(19)8-10)12(17)5-1-9-2-6-13(18)15(20)7-9/h2-4,6-8,12,16-20H,1,5H2 |
InChI Key |
GUAZWRFLWNDGON-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1CCC(C2=C(C=C(C=C2)O)O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1CCC(C2=C(C=C(C=C2)O)O)O)O)O |
synonyms |
1-(2,4-dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)propan-2-ol quracol B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3R,4S)-3-[(Triethylsilyl)oxy]-4-phenyl-2-azetidinone](/img/structure/B27121.png)
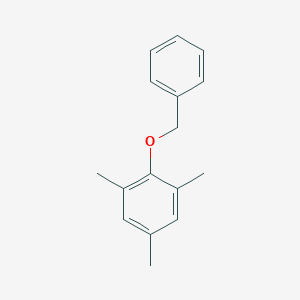
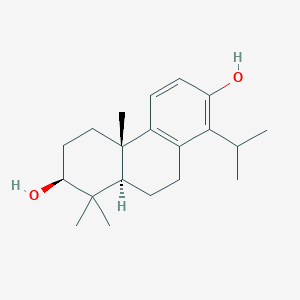
![2-Debenzoyl-7,10-bis[O-(triethylsilyl)]-10-deacetyl-13-O-trimethylsilyl Baccatin III](/img/structure/B27127.png)
![7,10-Bis[O-(triethylsilyl)]-10-deacetyl-13-O-trimethylsilyl Baccatin III](/img/structure/B27128.png)
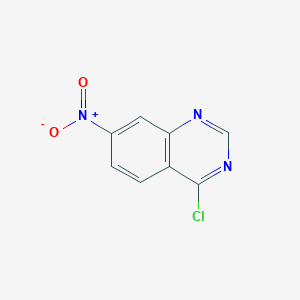
![Ethylene bis[3,3-bis(3-tert-butyl-4-hydroxyphenyl)butyrate]](/img/structure/B27140.png)
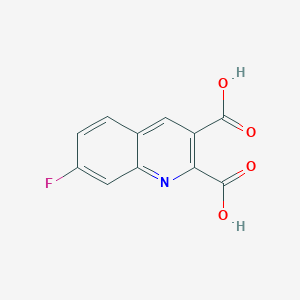
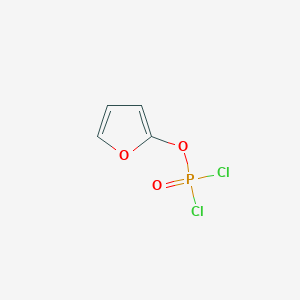

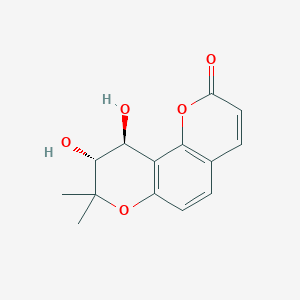
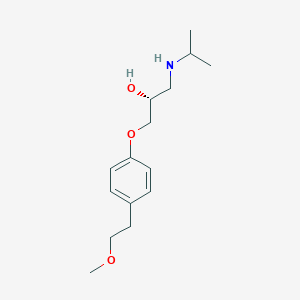
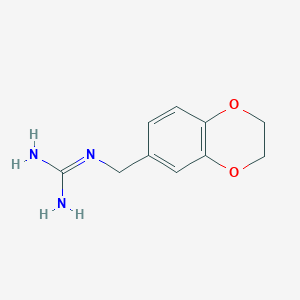
![1H-Indole-2-carboxylic acid, 5-[(2-benzofuranylcarbonyl)amino]-](/img/structure/B27154.png)